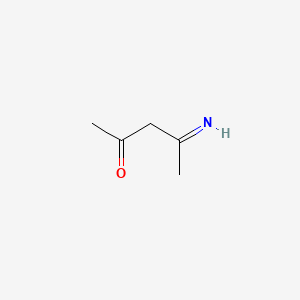

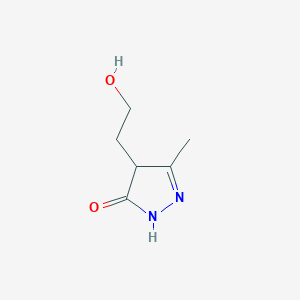

1-Acetylpiperidine-4-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of carbohydrazide compounds, such as 1-Acetylpiperidine-4-carbohydrazide, often involves reacting dimethyl carbonate with hydrazine hydrate . The reaction principle for making carbohydrazide is shown in Scheme 1 . A 500 mL 4-necked round bottom glass reaction vessel was charged with hydrazine hydrate (83 g, 2.07 mol, 80% by weight) .Molecular Structure Analysis

The molecular structure of 1-Acetylpiperidine-4-carbohydrazide can be determined by X-ray single crystal diffraction technique . The obtained results show that the crystal belongs to the Crystal system of Monoclinic, space group P 2 (1)/ n .Applications De Recherche Scientifique

Broad-Spectrum Antibacterial Candidates

- Application Summary: Two new N′-heteroarylidene-1-carbohydrazide derivatives were produced via condensation of adamantane-1-carbohydrazide with the appropriate heterocyclic aldehyde . These compounds were chemically and structurally characterized by 1H-NMR, 13C-NMR, infrared and UV-vis spectroscopies, and single crystal X-ray diffraction .

- Methods of Application: The study was complemented with density functional theory calculations (DFT). The results show an asymmetrical charge distribution in both compounds, with the electron density accumulated around the nitrogen and oxygen atoms, leaving the positive charge surrounding the N-H and C-H bonds in the hydrazine group .

- Results: Both molecules show intense UV-Vis light absorption in the range 200–350 nm (1) and 200–500 nm (2), brought about by π → π* electronic transitions .

Potential Anticancer Agents

- Application Summary: Acylation of 3-hydrazino-5,6-diphenyl-1,2,4-triazine and hydrazine hydrate with 4-aryl-1,3,7-triphenyl-8-oxa-1,2,6-triazaspiro[4.4]nona-2,6-dien-9-ones gave the corresponding heterocyclic carbohydrazides . These compounds were converted into versatile carbohydrazide derivatives and related oxadiazoles .

- Methods of Application: The synthesis involved acylation of 3-hydrazino-5,6-diphenyl-1,2,4-triazine and hydrazine hydrate with 4-aryl-1,3,7-triphenyl-8-oxa-1,2,6-triazaspiro[4.4]nona-2,6-dien-9-ones .

- Results: A primary in vitro test of one of the compounds showed activity against leukemia cell lines .

Antifungal and Antiviral Agents

- Application Summary: Carbohydrazides and their Schiff bases are important classes of heterocycles that have tremendous applications in physical and inorganic chemistry . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities .

- Methods of Application: The study involved the synthesis of carbohydrazides and their Schiff bases, followed by screening for various biological activities .

- Results: The compounds showed significant antifungal and antiviral activities .

Anti-Inflammatory Agents

- Application Summary: Carbohydrazides and their Schiff bases are not only employed in the area of organic chemistry but also have tremendous applications in physical and inorganic chemistry . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities .

- Methods of Application: The study involved the synthesis of carbohydrazides and their Schiff bases, followed by screening for various biological activities .

- Results: The compounds showed significant anti-inflammatory activities .

Antiviral Agents

- Application Summary: Carbohydrazides and their Schiff bases are important classes of heterocycles that have tremendous applications in physical and inorganic chemistry . A series of potentially bioactive compounds containing carbohydrazide functionality and their hydrazone derivatives have been synthesized and screened for antibacterial, anticancer, antifungal, and anti-inflammatory activities .

- Methods of Application: The study involved the synthesis of carbohydrazides and their Schiff bases, followed by screening for various biological activities .

- Results: The compounds showed significant antiviral activities .

Antifertility Agents

- Application Summary: Some heterocyclic carbohydrazides are useful as antifertility agents in rats and pigeons . Carbohydrazides and their Schiff bases are not only employed in the area of organic chemistry but also have tremendous applications in physical and inorganic chemistry .

- Methods of Application: The study involved the synthesis of carbohydrazides and their Schiff bases, followed by screening for various biological activities .

- Results: The compounds showed significant antifertility activities .

Propriétés

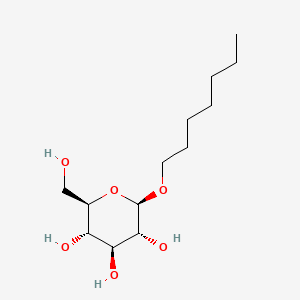

IUPAC Name |

1-acetylpiperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-6(12)11-4-2-7(3-5-11)8(13)10-9/h7H,2-5,9H2,1H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYVCHIDLYYNEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetylpiperidine-4-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide](/img/structure/B1331079.png)